molecular formula C17H14N2O5S B2506942 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 896291-55-7

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2506942
CAS No.: 896291-55-7
M. Wt: 358.37
InChI Key: GYENCAFYAKZERD-UHFFFAOYSA-N
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Description

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .

Industrial Production Methods

the modularity and efficiency of the synthetic strategy mentioned above make it a promising candidate for scalable production .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C–H arylation, and N-acyl-Boc-carbamates for transamidation. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions are structurally diverse benzofuran derivatives, which can be further modified for various applications .

Scientific Research Applications

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of other complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Comparison with Similar Compounds

Similar Compounds

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Properties

IUPAC Name

3-[(3-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-25(22,23)11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYENCAFYAKZERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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